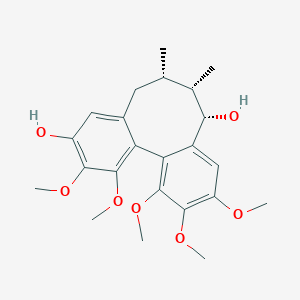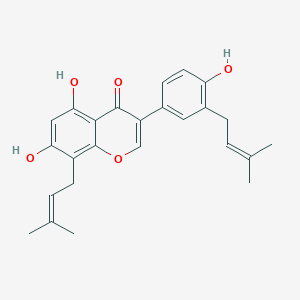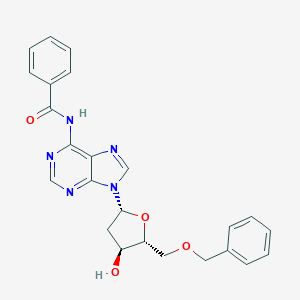
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a modified form of adenosine, a nucleoside that is found in DNA and RNA. The modification of adenosine in this compound involves the addition of a benzoyl group at the 6-position and a benzyl group at the 5'-position of the sugar moiety. These modifications have been shown to alter the biochemical and physiological properties of adenosine, making it a useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves its incorporation into DNA or RNA during synthesis. The benzoyl and benzyl groups on the modified adenosine alter the structure and properties of the nucleoside, which can affect the stability and function of the resulting DNA or RNA molecule. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine depend on the specific biological system being studied. In general, the modified nucleoside can alter the structure and stability of DNA and RNA, potentially affecting their function. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it can be incorporated into DNA or RNA using standard synthesis techniques. This allows researchers to study the effects of the modification on various biological processes in a controlled manner. Additionally, the modified nucleoside can be used to probe the activity and function of enzymes and other proteins involved in DNA and RNA synthesis.
One limitation of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it may not accurately reflect the effects of the modification in vivo. Additionally, the modified nucleoside may not be suitable for certain types of experiments, such as those involving live cells or organisms.
Zukünftige Richtungen
There are several future directions for research involving 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine. One area of interest is the development of new synthesis methods and purification techniques for the modified nucleoside. Additionally, researchers may explore the use of the modified nucleoside in new applications, such as in the study of epigenetics or in the development of new cancer therapies. Finally, researchers may investigate the effects of the modified nucleoside in vivo, potentially leading to new insights into the role of adenosine in biological processes.
Synthesemethoden
The synthesis of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves several steps, starting with the protection of the 2'-hydroxyl group of adenosine with a benzyl group. The 6-position of adenosine is then benzoylated using benzoyl chloride and a base such as pyridine. Finally, the 5'-hydroxyl group is benzylated using benzyl bromide and a base such as potassium carbonate. The resulting compound can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine has been used in a variety of scientific research applications, including studies of DNA and RNA synthesis, cellular signaling pathways, and cancer biology. One of the main uses of this compound is as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. By incorporating this modified nucleoside into DNA or RNA, researchers can study the effects of the modification on various biological processes.
Eigenschaften
CAS-Nummer |
130359-85-2 |
|---|---|
Produktname |
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine |
Molekularformel |
C24H23N5O4 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C24H23N5O4/c30-18-11-20(33-19(18)13-32-12-16-7-3-1-4-8-16)29-15-27-21-22(25-14-26-23(21)29)28-24(31)17-9-5-2-6-10-17/h1-10,14-15,18-20,30H,11-13H2,(H,25,26,28,31)/t18-,19+,20+/m0/s1 |
InChI-Schlüssel |
ABXIKYZXEAGUBB-XUVXKRRUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
Andere CAS-Nummern |
130359-85-2 |
Synonyme |
6-N-benzoyl-5'-O-benzyl-2'-deoxyadenosine BB-deoxyadenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



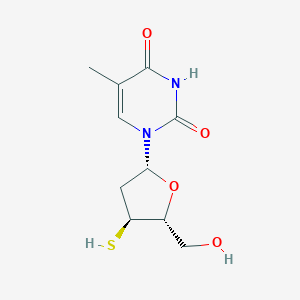

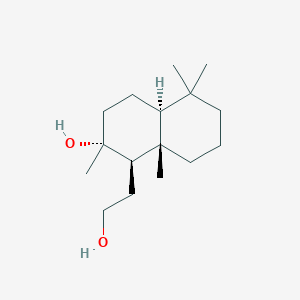



![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
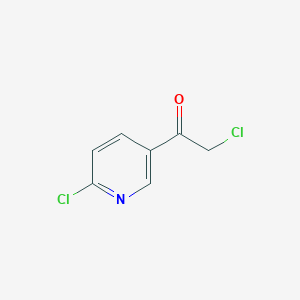
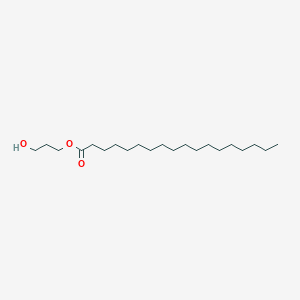
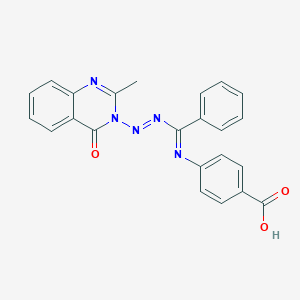
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
